molecular formula C18H22N2O3S B14979190 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B14979190
M. Wt: 346.4 g/mol
InChI Key: RFOVZSCVEMBVOU-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide is a complex organic compound that belongs to the class of sulfonyl pyrroles This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl, phenylsulfonyl, and prop-2-en-1-yl groups, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The dimethyl and phenylsulfonyl groups are introduced through electrophilic substitution reactions. For example, methylation can be achieved using methyl iodide in the presence of a base, while the phenylsulfonyl group can be introduced using phenylsulfonyl chloride.

    Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Amidation: Finally, the propanamide moiety is introduced through an amidation reaction, where the pyrrole derivative reacts with propanoyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole ring and the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation Products: Alcohols, ketones, and sulfoxides.

    Reduction Products: Sulfides and thiols.

    Substitution Products: Various substituted pyrrole derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylsulfonyl group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide
  • N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]butanamide

Comparison:

  • Structural Differences: The main differences lie in the length and nature of the alkyl chain attached to the amide group.
  • Chemical Properties: These structural variations can influence the compound’s solubility, reactivity, and binding affinity.
  • Applications: While similar compounds may share some applications, the unique structure of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]propanamide can confer distinct advantages in specific contexts, such as enhanced biological activity or improved stability.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]propanamide

InChI

InChI=1S/C18H22N2O3S/c1-5-12-20-14(4)13(3)17(18(20)19-16(21)6-2)24(22,23)15-10-8-7-9-11-15/h5,7-11H,1,6,12H2,2-4H3,(H,19,21)

InChI Key

RFOVZSCVEMBVOU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC=C)C)C)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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